Methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate
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Overview
Description
Methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by a pyrazolo[1,5-A]pyridine core, which is a bicyclic structure containing nitrogen atoms. The presence of a hydroxyl group and a carboxylate ester group further enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate can be achieved through several synthetic routes. One common method involves the hydrogenation of pyrazolo[1,5-A]pyridines, which can be synthesized via 1,3-dipolar cycloaddition reactions. For instance, the reaction of 1-aminopyridinium species with acetylene dicarboxylic acid esters followed by monodecarboxylation yields pyrazolo[1,5-A]pyridine-2-carboxylic acid derivatives . Another route involves the pyrazole ring closure by 1,3-dipolar cycloaddition of bicyclic sydnone to propargylic acid derivatives .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxyl group and the carboxylate ester group are key functional groups that participate in these reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield corresponding ketones or aldehydes, while reduction of the carboxylate ester group can produce alcohols.
Scientific Research Applications
Methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules and as a scaffold in drug discovery . In biology, it is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets . In medicine, this compound has potential therapeutic applications, particularly as a modulator of metabotropic glutamate receptors, which are implicated in conditions such as chronic pain, migraine, and Parkinson’s disease . In industry, it is used in the development of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a modulator of metabotropic glutamate receptors, it binds to the receptor and alters its conformation, thereby affecting downstream signaling pathways . This modulation can result in the inhibition or activation of various physiological processes, depending on the specific receptor subtype and the context of its expression.
Comparison with Similar Compounds
Methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate can be compared with other similar compounds such as methyl 5-(hydroxymethyl)pyrazolo[1,5-A]pyridine-3-carboxylate and dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-C]pyrimidine-2,3-dicarboxylic acid These compounds share a similar pyrazolo[1,5-A]pyridine core but differ in the functional groups attached to the core structure
Properties
IUPAC Name |
methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-14-9(13)7-5-10-11-3-2-6(12)4-8(7)11/h5-6,12H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEYUDGZXIXFFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CC(CCN2N=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470493 |
Source
|
Record name | Methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866216-23-1 |
Source
|
Record name | Methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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